molecular formula C23H25N5O3 B10983524 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide

Cat. No.: B10983524
M. Wt: 419.5 g/mol
InChI Key: QSDPCJZKSWFSML-UHFFFAOYSA-N
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Description

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyrazine core and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,4-b]pyrazine core, followed by the attachment of the indole moiety and the butanamide side chain. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups .

Scientific Research Applications

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
  • 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives
  • 1H-indole derivatives

Uniqueness

4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]butanamide stands out due to its unique combination of a pyrrolo[3,4-b]pyrazine core and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)-N-[1-(3-methylbutyl)indol-4-yl]butanamide

InChI

InChI=1S/C23H25N5O3/c1-15(2)8-13-27-14-9-16-17(5-3-6-18(16)27)26-19(29)7-4-12-28-22(30)20-21(23(28)31)25-11-10-24-20/h3,5-6,9-11,14-15H,4,7-8,12-13H2,1-2H3,(H,26,29)

InChI Key

QSDPCJZKSWFSML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C(=O)C4=NC=CN=C4C3=O

Origin of Product

United States

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